Hexadeca-7,11-dienyl acetate
Overview
Description
Hexadeca-7,11-dienyl acetate is a chemical compound with the molecular formula C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da . This compound is also known by its IUPAC name, (7E,11E)-7,11-Hexadecadien-1-yl acetate . It is a multifaceted substance ubiquitous to the fragrance and flavor sector . It has been scrutinized as a potential insecticide and as a raw component for anti-cancer drug composition .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in various databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Pheromone Synthesis and Analysis
Hexadeca-7,11-dienyl acetate has been identified as a component in the sex pheromones of various insects. It plays a significant role in insect communication, particularly in mating behaviors. For example, it is a component of the sex pheromones of the pink bollworm (Pectinophora gossypiella) and the Angoumois grain moth (Sitotroga cerealella) (Odinokov et al., 1998). Additionally, hexadecadien-1-ol and its derivatives, including this compound, have been identified in pheromone gland extracts of the persimmon fruit moth, a pest insect of persimmon fruits distributed in East Asia (Nishida et al., 2003).
Methodologies for Synthesis
There are various methodologies for synthesizing this compound and its isomers. Techniques such as thermal Claisen rearrangement and acetylene carbocupration have been developed for the synthesis of these compounds, which are important for studying and replicating insect pheromones (Furber et al., 1986). These methods are crucial for producing pheromones for research and potential practical applications like pest control.
Behavioral and Electrophysiological Studies
This compound and its isomers have been used in behavioral and electrophysiological studies to understand insect communication and behavior. For instance, geometric isomers of this compound were prepared to evaluate their pheromone activity toward male eri-silk moths, using techniques like electroantennography (Tomida et al., 1994). Such studies help in understanding the biological significance of these compounds in insect behavior.
Implications in Agricultural Pest Control
The research on this compound has significant implications for agricultural pest control. By understanding the pheromonal communicationof insects, it's possible to develop methods to disrupt these signals, thereby managing pest populations. For example, synthetic pheromones can be used in traps to monitor or reduce the populations of pests like the pink bollworm, which is harmful to cotton crops (Hummel et al., 1973).
Development of Synthetic Pheromones
Research has also focused on the development of synthetic pheromones for use in pest management. The synthesis of this compound and related compounds has been refined over the years to improve yields and reduce costs, making it more feasible to use these compounds in large-scale agricultural applications (Ducoux et al., 1992).
Mechanism of Action
Safety and Hazards
The safety and hazards of Hexadeca-7,11-dienyl acetate are classified and labelled based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . For more detailed safety data sheets, please refer to specialized chemical databases or regulatory bodies.
properties
IUPAC Name |
hexadeca-7,11-dienyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHOKLLMOYSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860620 | |
Record name | Hexadeca-7,11-dien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
130-132 °C, BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg | |
Record name | Gossyplure | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.2 mg/L at 25 °C, Soluble in most organic solvents. | |
Record name | Gossyplure | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.885 at 20 °C | |
Record name | Gossyplure | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.251X10-5 mm Hg at 25 °C (11 mPa) | |
Record name | Gossyplure | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or light yellow liquid, Yellow liquid | |
CAS RN |
50933-33-0 | |
Record name | Gossyplure | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50933-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,11-Hexadecadien-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadeca-7,11-dienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gossyplure | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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